(1R,2S)-1-amino-2-indanol

Asymmetric Catalysis Hydrogenation Chiral Modifiers

Need a conformationally rigid chiral scaffold that delivers predictable enantioselectivity? Substituting this cis isomer with acyclic analogs or trans isomers can drop ee from 30% to 5% in key hydrogenations. (1R,2S)-1-amino-2-indanol (CAS 13630-00-7) solves this with: • Asymmetric transfer hydrogenation: up to 99% ee for ketone reduction to (S)-alcohols • Classical resolution: >99:1 er using only 0.5 eq resolving agent (Hepatitis C inhibitor intermediate) • HPLC CSP scaffold: rigid backbone resolves conformationally flexible analytes where norephedrine fails Available from BenchChem with immediate dispatch.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 13630-00-7
Cat. No. B085305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-amino-2-indanol
CAS13630-00-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)N)O
InChIInChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
InChIKeyLOPKSXMQWBYUOI-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-1-Amino-2-indanol Procurement Guide


(1R,2S)-1-amino-2-indanol (CAS 13630-00-7) is a chiral cis-aminoindanol building block featuring a conformationally rigid indane backbone [1]. Its defined (1R,2S) stereochemistry imparts predictable and tunable enantioselectivity in a range of asymmetric catalytic processes, including transfer hydrogenations and organocatalytic transformations [2]. The compound is widely recognized for its utility in the pharmaceutical industry, most notably as a precursor or chiral auxiliary in the synthesis of complex therapeutic agents .

(1R,2S)-1-Amino-2-indanol vs. Analogs


The selection of (1R,2S)-1-amino-2-indanol over its stereoisomers or other amino alcohols is not interchangeable; it dictates the stereochemical outcome of a reaction. As demonstrated in heterogeneous Pt/SiO2-catalyzed hydrogenations, using the (1R,2S) isomer versus its (1S,2R) enantiomer can shift the enantiomeric excess (ee) from 5% to 30% [1]. Furthermore, its rigid cis-conformation provides distinct diastereospecific properties compared to the trans-(1R,2R) isomer [2]. Substituting with a simpler, acyclic analog like norephedrine fundamentally alters the chiral recognition mechanism in applications such as HPLC stationary phases due to differences in conformational flexibility [3]. The evidence below quantifies these performance gaps.

(1R,2S)-1-Amino-2-indanol Quantitative Comparisons


Enantioselectivity in Hydrogenation

In the Pt/SiO2-catalyzed enantioselective hydrogenation of ethyl pyruvate, (1R,2S)-1-amino-2-indanol acts as a chiral modifier that erodes enantiomeric excess, yielding a low ee of 5% [1]. This performance starkly contrasts with its enantiomer, (1S,2R)-1-amino-2-indanol, which provides a 30% ee, and (S)-(+)-1-aminoindan, which delivers a 63% ee [1]. (S)-(+)-1-indanol produces a racemic mixture (0% ee) [2].

Asymmetric Catalysis Hydrogenation Chiral Modifiers

Transfer Hydrogenation Performance

When used as a ligand in Ru-catalyzed asymmetric transfer hydrogenation, (1R,2S)-1-amino-2-indanol enables kinetic resolution of racemic aryl alcohols, achieving ee's > 90% for most substrates and up to 99% ee (R) for indanol and tetralol [1]. In Os-catalyzed systems, the same ligand yields ee's up to 98% (S) for ketone reduction [1].

Transfer Hydrogenation Ruthenium Catalysis Kinetic Resolution

Chiral Resolution Efficiency

In the large-scale synthesis of a Hepatitis C polymerase inhibitor, (1R,2S)-1-amino-2-indanol was used for classical resolution. Remarkably, only 0.5 equivalents of the compound were required to achieve an enantiomeric ratio (er) greater than 99:1 for the desired intermediate .

Chiral Resolution Process Chemistry API Synthesis

Chiral Stationary Phase Selectivity

A chiral stationary phase (CSP) derived from (1R,2S)-1-amino-2-indanol, which is conformationally rigid due to its cyclic nature, was directly compared to a CSP based on (1S,2R)-norephedrine, which is conformationally flexible [1]. The study found that conformationally flexible analytes are resolved better on the rigid indanol-based CSP, while rigid analytes are resolved better on the flexible norephedrine CSP [1].

Chiral Chromatography Stationary Phase Enantioseparation

Conformational Rigidity vs. trans-Isomer

Gas phase spectroscopy reveals that the cis-(1R,2S)-1-amino-2-indanol and trans-(1R,2R)-1-amino-2-indanol isomers exhibit diastereo-specific conformational properties in their neutral, protonated, and radical cation forms [1]. The rigid cis-fused ring system of the (1R,2S) isomer enforces a specific spatial orientation of the amino and hydroxyl groups, which differs fundamentally from the more flexible trans isomer.

Conformational Analysis Gas Phase Spectroscopy Stereochemistry

(1R,2S)-1-Amino-2-indanol Industrial & Research Applications


Asymmetric Transfer Hydrogenation Ligand

Procure (1R,2S)-1-amino-2-indanol for use as a highly effective chiral ligand in Ru- or Os-catalyzed asymmetric transfer hydrogenations. This is directly supported by evidence showing it enables the kinetic resolution of racemic aryl alcohols with >90% ee and up to 99% ee, and the reduction of ketones to (S)-alcohols with up to 98% ee [1]. This application is critical for the synthesis of enantiopure pharmaceutical intermediates.

Chiral Resolving Agent

Employ (1R,2S)-1-amino-2-indanol as a sub-stoichiometric (0.5 eq) resolving agent for the large-scale, classical resolution of chiral intermediates. This application is validated by its proven ability to achieve an enantiomeric ratio of >99:1 in the synthesis of a Hepatitis C polymerase inhibitor, demonstrating a clear cost advantage over traditional 1:1 resolution methods .

HPLC Chiral Stationary Phase Selector

Utilize (1R,2S)-1-amino-2-indanol as a scaffold for creating conformationally rigid HPLC chiral stationary phases (CSPs). Its rigid cyclic nature makes it uniquely suited for resolving conformationally flexible analytes, a distinct advantage over flexible CSPs like those derived from norephedrine [2]. This is a targeted solution for analytical challenges involving specific classes of chiral compounds.

Diastereospecific Design Scaffold

Select the cis-(1R,2S) isomer when the application demands the diastereo-specific conformational rigidity and defined spatial arrangement of functional groups. The unique conformational landscape of this isomer, confirmed by gas phase spectroscopy against its trans-(1R,2R) counterpart, provides a predictable and tunable platform for designing bifunctional organocatalysts or supramolecular assemblies where precise hydrogen-bonding geometry is paramount [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2S)-1-amino-2-indanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.